molecular formula C15H16N2O5S B12301671 ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate

ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate

Cat. No.: B12301671
M. Wt: 336.4 g/mol
InChI Key: KGSKTLMBOLPOTC-KPKJPENVSA-N
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Description

Ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a thiazolidinone ring, which is known for its diverse biological activities .

Chemical Reactions Analysis

Ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate involves its interaction with specific molecular targets. It primarily acts by inhibiting enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . This inhibition leads to the disruption of bacterial cell wall formation, resulting in cell death. Additionally, the compound’s anticancer activity is attributed to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells .

Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C15H16N2O5S/c1-3-21-13(18)8-22-10-5-4-9(6-11(10)20-2)7-12-14(19)17-15(16)23-12/h4-7H,3,8H2,1-2H3,(H2,16,17,19)/b12-7+

InChI Key

KGSKTLMBOLPOTC-KPKJPENVSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=N)S2)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=N)S2)OC

Origin of Product

United States

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